
2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide is an organic compound with the molecular formula C13H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a butanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a different compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Formation of various substituted amides.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of de-brominated amides.
Aplicaciones Científicas De Investigación
2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-Bromo-N-(3-methoxyphenyl)butanamide
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Uniqueness
2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
2-bromo-N-[1-(4-methoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C13H18BrNO2/c1-4-12(14)13(16)15-9(2)10-5-7-11(17-3)8-6-10/h5-9,12H,4H2,1-3H3,(H,15,16) |
Clave InChI |
DZEYMFBSAXFCRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC(C)C1=CC=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


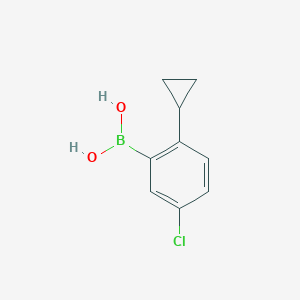
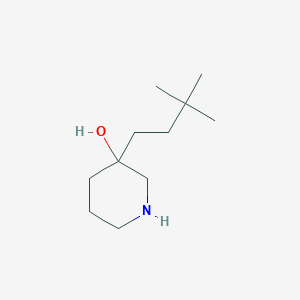
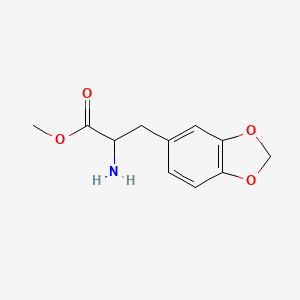
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
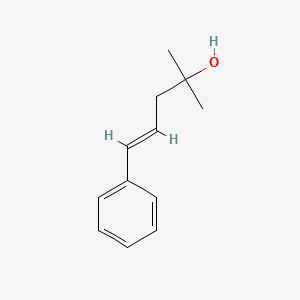
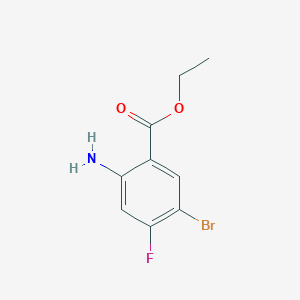
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
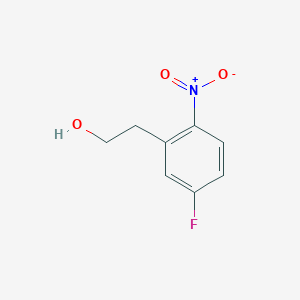
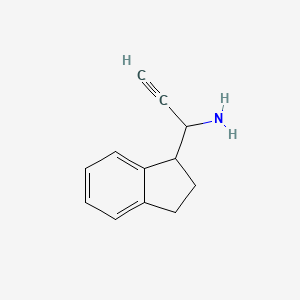
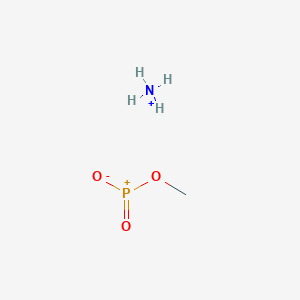

![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
